

Application Note: Gas Chromatography Analysis of Linuron Residues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linuron*

Cat. No.: *B1675549*

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Introduction

Linuron is a selective phenylurea herbicide used to control broadleaf and grassy weeds in a variety of crops. Due to its potential for persistence in the environment and its classification as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA), robust and sensitive analytical methods are required for the determination of its residues in food and environmental matrices. Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) and electron capture detection (ECD), offers a reliable and widely used technique for the analysis of **linuron** residues. This application note provides detailed protocols for the extraction, cleanup, and GC analysis of **linuron** in various sample matrices, along with a summary of quantitative performance data.

Principle of Analysis

The analysis of **linuron** residues by gas chromatography involves several key steps. First, the analyte is extracted from the sample matrix using an appropriate solvent system. Common extraction techniques include the modified Luke multiresidue procedure, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and solvent extraction with hexane-ethyl ether. Following extraction, a cleanup step may be necessary to remove co-extracted matrix components that can interfere with the analysis. This can be achieved using techniques such as solid-phase extraction (SPE) with materials like Florisil. Finally, the cleaned-up extract is injected into a gas chromatograph for separation and detection. **Linuron** is thermally stable

enough for GC analysis, unlike some other phenylurea herbicides such as diuron and monuron[1].

Data Presentation

The following table summarizes the quantitative data for the analysis of **linuron** residues in various food matrices using gas chromatography.

Matrix	Extraction Method	Clean-up Method	GC Detector	Spiking Level (mg/kg)	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Potatoes	Modified Luke	None	MS (CI)	0.5	112 ± 6	0.1	-	[1]
Potatoes	Modified Luke	None	MS (CI)	0.2	110 ± 2	0.1	-	[1]
Carrots	Hexane-Ethyl Ether	Florisil Cartridge	ECD	0.04, 0.16, 0.32	93.6	-	-	[2]
Carrot Pulp	Hexane-Ethyl Ether	Florisil Cartridge	ECD	0.04, 0.16, 0.32	94.2	-	-	[2]
Cereals	QuEChERS	dSPE (MgSO ₄ , C18)	MS/MS	-	71-118	-	0.016-1.805 (µg/kg)	[3]
Soil	Accelerated Solvent Extraction	None	LC-MS/MS	0.01, 0.1, 5.0	-	-	0.010	[4]

Experimental Protocols

Protocol 1: Modified Luke Method for Linuron in Potatoes

This protocol is based on the method described for the determination of **linuron** in potatoes^[1].

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the potato.
- Weigh 15 g \pm 0.1 g of the homogenized sample into a 250 mL PTFE centrifuge tube.
- Add 20 mL of acetone and 15 g of Na₂SO₄.
- Homogenize the sample with a high-speed blender (e.g., Turrax) for 30 seconds at 1500 rpm.
- Add 20 mL of petroleum ether and 10 mL of dichloromethane.
- Blend again for 30 seconds at 1500 rpm.
- Centrifuge for 3 minutes at 3300 rpm.
- Transfer the supernatant (organic phase) to a 40 mL glass tube.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- The extract can be analyzed directly without a cleanup step^[1].
- Concentrate the extract under a gentle stream of nitrogen if necessary.
- Reconstitute the residue in a suitable solvent for GC analysis (e.g., iso-octane:toluene 9:1).
- Inject an aliquot into the GC-MS system.

Protocol 2: QuEChERS-Based Extraction for General Produce

This protocol is a general-purpose method adaptable for various fruit and vegetable matrices, based on the QuEChERS methodology.

1. Sample Preparation and Extraction:

- Homogenize a representative sample of the produce.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

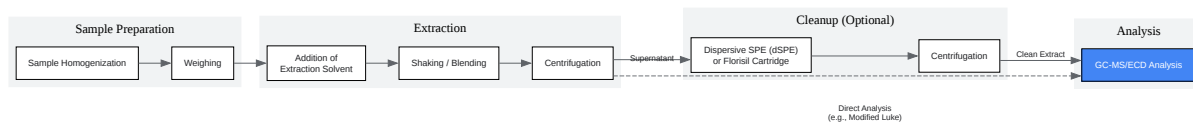
- Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO_4 and a sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2-5 minutes.
- The resulting supernatant is ready for GC analysis.

Gas Chromatography and Mass Spectrometry Conditions

The following are typical GC and MS parameters for the analysis of **linuron**. Optimization may be required based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas	Helium at a constant flow of 1.0-1.2 mL/min
Injection Mode	Splitless or Cold On-Column
Injection Volume	1-2 µL
Injector Temperature	250 °C (for splitless)
Oven Temperature Program	Initial temperature 70-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) or Chemical Ionization (CI) [1]
Source Temperature	230-300 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan
Quantifier Ion (m/z)	248 (Molecular Ion)[5]
Qualifier Ions (m/z)	To be determined from the mass spectrum of a linuron standard. Common fragments should be selected for confirmation.

Mandatory Visualization

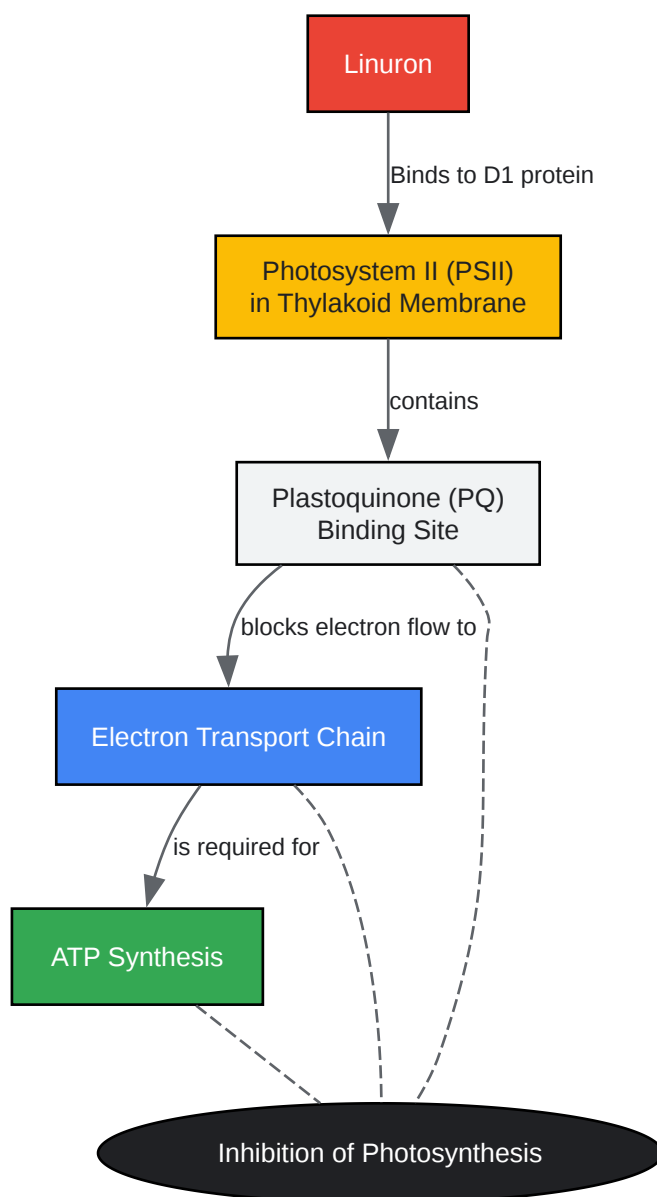


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Caption: General workflow for the GC analysis of **Linuron** residues.

Signaling Pathways

While gas chromatography is an analytical technique for detection and quantification, the mode of action of **linuron** involves the inhibition of photosynthesis at the photosystem II (PSII) level in plants. A diagram illustrating this biological pathway is provided below.



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Caption: **Linuron**'s mode of action: Inhibition of photosynthesis.

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